Annonidine F Annonidine F
Brand Name: Vulcanchem
CAS No.: 820965-40-0
VCID: VC5309222
InChI: InChI=1S/C26H28N2/c1-17(2)5-6-19-7-10-22-24(16-28-26(22)14-19)23(13-18(3)4)21-9-8-20-11-12-27-25(20)15-21/h5,7-16,23,27-28H,6H2,1-4H3
SMILES: CC(=CCC1=CC2=C(C=C1)C(=CN2)C(C=C(C)C)C3=CC4=C(C=C3)C=CN4)C
Molecular Formula: C26H28N2
Molecular Weight: 368.524

Annonidine F

CAS No.: 820965-40-0

Cat. No.: VC5309222

Molecular Formula: C26H28N2

Molecular Weight: 368.524

* For research use only. Not for human or veterinary use.

Annonidine F - 820965-40-0

Specification

CAS No. 820965-40-0
Molecular Formula C26H28N2
Molecular Weight 368.524
IUPAC Name 3-[1-(1H-indol-6-yl)-3-methylbut-2-enyl]-6-(3-methylbut-2-enyl)-1H-indole
Standard InChI InChI=1S/C26H28N2/c1-17(2)5-6-19-7-10-22-24(16-28-26(22)14-19)23(13-18(3)4)21-9-8-20-11-12-27-25(20)15-21/h5,7-16,23,27-28H,6H2,1-4H3
Standard InChI Key FNELRTTWUIVSEN-UHFFFAOYSA-N
SMILES CC(=CCC1=CC2=C(C=C1)C(=CN2)C(C=C(C)C)C3=CC4=C(C=C3)C=CN4)C

Introduction

Discovery and Structural Identification

Annonidine F was first isolated in 2004 from the bark of Monodora angolensis, a tropical tree native to Tanzania and Angola belonging to the Annonaceae family . Initial phytochemical investigations targeting anti-malarial agents from African medicinal plants led to the identification of this dimeric indole alkaloid alongside related prenylated derivatives. Structural elucidation via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) revealed its identity as 3-[6-(3-methyl-but-2-enyl)-1H-indolyl]-6-(3-methyl-but-2-enyl)-1H-indole . The compound’s dimeric nature arises from the coupling of two 6-prenylindole monomers, a feature shared with annonidine compounds isolated from Annona species.

Table 1: Key Structural Features of Annonidine F

PropertyDescription
Molecular FormulaC<sub>26</sub>H<sub>28</sub>N<sub>2</sub>
Molecular Weight368.52 g/mol
Prenylation SitesC-6 and C-3' positions of indole nuclei
Dimeric LinkageMethyl group bridging N-1 of one indole to C-3 of the second indole
StereochemistryPlanar configuration due to conjugation across the indole-prenyl systems

Natural Sources and Biosynthetic Pathways

Annonidine F is predominantly sourced from Monodora angolensis, though related annonidine analogs have been identified in Annona squamosa and Isolona cauliflora . The biosynthesis likely involves the prenylation of tryptophan-derived indole precursors, followed by oxidative coupling to form the dimeric structure. Key enzymatic steps include:

  • Prenyltransferase Activity: Attachment of a 3-methyl-but-2-enyl group to the indole scaffold at C-6.

  • Oxidative Dimerization: Coupling of two prenylated indole units via a methylene bridge, potentially mediated by cytochrome P450 enzymes.

Ecological studies suggest that the production of Annonidine F in Monodora angolensis may serve as a chemical defense against herbivores and pathogens in its native habitat.

Putative Mechanisms of Action

While the exact molecular target of Annonidine F remains unconfirmed, its structural kinship to other indole alkaloids provides mechanistic clues:

  • Hemozoin Inhibition: Like cryptolepine and isosungucine, Annonidine F may disrupt heme detoxification in Plasmodium digestive vacuoles, leading to toxic heme accumulation .

  • Membrane Permeabilization: The lipophilic prenyl groups could integrate into parasite membranes, compromising ion homeostasis .

  • Protein Binding: The conjugated indole system may intercalate into nucleic acids or inhibit essential enzymes like PfATP4, a target of the anti-malarial cipargamin .

Comparative Analysis with Related Anti-Malarial Indole Alkaloids

Annonidine F belongs to a broader class of indole-based anti-malarials, which vary widely in potency and mechanism:

Table 3: Comparison of Anti-Malarial Indole Alkaloids

CompoundSourceIC<sub>50</sub> (μg mL<sup>-1</sup>)Mechanism
Annonidine FMonodora angolensis21 (K1 strain)Unknown
CryptolepineCryptolepis sanguinolenta0.12 (NF54 strain)Hemozoin inhibition
Dioncophylline CDioncophyllum thollonii10.71 mg kg<sup>-1</sup> (ED<sub>50</sub>, in vivo)Heme polymerization blockade
CipargaminSynthetic0.034 μM (3D7 strain)PfATP4 inhibition

This comparison underscores Annonidine F’s moderate potency relative to clinical candidates like cipargamin but highlights its value as a structurally novel scaffold.

Challenges and Future Research Directions

Despite its promise, Annonidine F faces several hurdles:

  • Bioavailability Limitations: High lipophilicity (LogP ≈ 4.2) may impede aqueous solubility and oral absorption.

  • Toxicity Concerns: The narrow therapeutic index observed in brine shrimp necessitates mammalian toxicity studies.

  • Synthetic Accessibility: The complex dimeric structure complicates large-scale synthesis, though biotechnological approaches using plant cell cultures offer alternatives.

Future work should prioritize:

  • In vivo efficacy studies in murine malaria models

  • Structure-activity relationship (SAR) studies to optimize selectivity

  • Hybridization with quinolone or artemisinin derivatives to enhance potency

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